1-(Azetidin-3-yl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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Overview
Description
1-(Azetidin-3-yl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound that features an azetidine ring fused with a pyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be achieved through several methods. This reaction is efficient for synthesizing functionalized azetidines but has inherent challenges that require careful optimization of reaction conditions .
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach provides a straightforward route to functionalized azetidines and oxetanes, which can be further diversified through reactions such as the Suzuki–Miyaura cross-coupling .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures, solvents like THF or methanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
1-(Azetidin-3-yl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: An analogue of proline with biological activity.
(Azetidin-3-yl)acetic acid: A structural analogue for 4-aminobutanoic acid (GABA).
3-(Prop-1-en-2-yl)azetidin-2-one: An analogue of combretastatin A-4 with antiproliferative activity.
Uniqueness
1-(Azetidin-3-yl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its fused azetidine-pyrimidine structure, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C9H10N4O2 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-3-methyl-2,4-dioxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C9H10N4O2/c1-12-8(14)6(2-10)5-13(9(12)15)7-3-11-4-7/h5,7,11H,3-4H2,1H3 |
InChI Key |
YUSGPUWLPQAMGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CN(C1=O)C2CNC2)C#N |
Origin of Product |
United States |
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